molecular formula C9H13N3 B1629717 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 689259-32-3

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1629717
CAS No.: 689259-32-3
M. Wt: 163.22 g/mol
InChI Key: ZYNFXQRMMJKVOP-UHFFFAOYSA-N
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Description

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a bicyclic heterocyclic compound featuring a partially saturated pyrido[2,3-b]pyrazine core with methyl substituents at the 1- and 6-positions. This scaffold is structurally characterized by a fused pyridine-pyrazine ring system, where the pyrazine ring is partially hydrogenated (1,2,3,4-tetrahydro form). The methyl groups at positions 1 and 6 introduce steric and electronic effects that influence its reactivity, physicochemical properties, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-butanedione in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the ring system.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that 1,6-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine exhibits promising anticancer properties. Research has shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, derivatives of tetrahydropyrido compounds have been explored for their ability to target specific pathways involved in tumor growth and metastasis .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Some studies suggest that it may play a role in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways that are responsible for neuronal survival and function .

Agricultural Applications

Pesticide Development
There is growing interest in the use of this compound as a potential pesticide or herbicide. Its structural analogs have demonstrated insecticidal properties against various pests. The compound's efficacy could be attributed to its ability to disrupt the nervous system of insects or inhibit essential metabolic processes .

Plant Growth Regulation
In addition to its pesticidal properties, the compound may also serve as a plant growth regulator. Research suggests that certain nitrogen-containing heterocycles can enhance plant growth by promoting root development and increasing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices where chemical inputs are minimized .

Research Tool

Chemical Probes
In biochemical research, this compound can be utilized as a chemical probe to study biological pathways. Its unique structure allows it to interact with various biomolecules, making it suitable for investigating enzyme activities and receptor interactions. This application is crucial for understanding disease mechanisms and developing new therapeutic strategies .

Mechanism of Action

The mechanism of action of 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The position and nature of substituents on the tetrahydropyrido[2,3-b]pyrazine core significantly impact molecular properties. Key analogs include:

Compound Substituents Key Structural Features
1,6-Dimethyl derivative (Target) 1-CH₃, 6-CH₃ Methyl groups enhance lipophilicity; electron-donating effects stabilize the saturated ring.
1,4-Dimethyl derivative 1-CH₃, 4-CH₃ Methylation at 1 and 4 positions alters ring conformation and hydrogen-bonding potential.
7-Bromo derivative 7-Br Bromine increases molecular weight (214.06 g/mol) and polarizability; may enhance halogen bonding.
6-Chloro derivative 6-Cl Chlorine introduces electronegativity, potentially affecting metabolic stability.
2,3-Di-p-tolyl derivative 2-Ph(CH₃), 3-Ph(CH₃) Bulky aryl groups increase steric hindrance, impacting binding to biological targets.

Physicochemical Properties

Property 1,6-Dimethyl Derivative (Predicted) 7-Bromo Derivative 6-Chloro Derivative
Molecular Weight (g/mol) ~194.25 214.06 169.61
LogP (Predicted) ~1.8 2.1 1.5
Aqueous Solubility Moderate Low Moderate
Melting Point Not reported Not reported Not reported

Key Insight : Methyl groups balance lipophilicity and solubility, making the 1,6-dimethyl derivative favorable for oral bioavailability compared to halogenated analogs .

Biological Activity

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS Number: 1228600-44-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties can pave the way for therapeutic applications in various medical fields.

Chemical Structure and Properties

  • IUPAC Name : 3,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • Melting Point : 140-145 °C
  • Physical Form : Powder

The chemical structure of this compound features a fused bicyclic system that contributes to its biological activity. The presence of nitrogen atoms in the ring enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antidiabetic Effects : Preliminary studies suggest that derivatives of pyrido[2,3-b]pyrazine may act as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 plays a crucial role in glucose metabolism by degrading incretin hormones such as GLP-1. Inhibition of this enzyme can enhance insulin secretion and improve glycemic control in type 2 diabetes mellitus (T2DM) patients .
  • Anticancer Potential : Compounds with similar structures have shown promise in targeting specific cancer pathways. For instance, piperazine-containing drugs have been developed to inhibit receptor tyrosine kinases involved in tumor growth and metastasis .

Case Study 1: DPP-4 Inhibition

A study evaluated the structure-activity relationship (SAR) of various pyrido[2,3-b]pyrazine derivatives as potential DPP-4 inhibitors. The findings indicated that modifications at specific positions on the pyridine ring significantly enhanced inhibitory potency. The most active compounds demonstrated IC₅₀ values in the low micromolar range against DPP-4 .

Case Study 2: Anticancer Activity

Research focusing on the anticancer properties of related compounds revealed that certain derivatives could inhibit cell proliferation in breast cancer models. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis induction .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ (µM)References
This compoundDPP-4 Inhibition<10
Piperazine Derivative AAnticancer Activity<5
Piperazine Derivative BAnticancer Activity<15
Pyrazole Compound CAnti-inflammatory<20

Q & A

Q. What are the common synthetic routes for 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine, and how are reaction conditions optimized?

Basic Research Question
The compound is typically synthesized via heteroannulation or cyclization reactions. For example, pyrido[2,3-d]pyrimidinethione derivatives can serve as precursors, reacting with hydrazine or Grignard reagents to form fused heterocycles . Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of Grignard reagent), solvent choice (dry THF for moisture-sensitive steps), and temperature (0°C to room temperature for controlled reactivity) . Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate gradients) ensures product purity .

Q. How is this compound characterized spectroscopically?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.3–2.5 ppm) and carbon backbone .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches near 1650–1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 177.2031 for C₉H₁₁N₃O) . Cross-validation with computational data (e.g., DFT calculations) resolves ambiguities .

Q. What safety protocols are recommended for handling this compound?

Basic Research Question
Refer to Safety Data Sheets (SDS):

  • CAS No. : 159104-35-5 .
  • PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators in high-exposure scenarios .
  • First Aid : Flush eyes/skin with water and seek medical attention if ingested or inhaled .
  • Storage : Stable under inert atmospheres at 2–8°C to prevent degradation .

Q. How can reaction yields be improved during synthesis?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance reactivity in nucleophilic substitutions .
  • Catalysis : Pd(PPh₃)₂Cl₂/CuI systems promote Sonogashira couplings for alkyne incorporation .
  • Stoichiometry : Excess reagents (e.g., 3.0 mmol butyryl chloride) drive reactions to completion, monitored via TLC .

Q. How to resolve contradictions in spectral data interpretation?

Advanced Research Question

  • Cross-Validation : Compare experimental NMR shifts with DFT-predicted values to confirm assignments .
  • Isotopic Labeling : Use ¹⁵N or ¹³C labels to trace ambiguous signals in crowded spectra .
  • 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations .

Q. What experimental designs are suitable for evaluating biological activity?

Advanced Research Question

  • Antimicrobial Assays : Agar diffusion methods (e.g., against S. aureus or E. coli) with zone-of-inhibition measurements .
  • Dose-Response Studies : Test concentrations from 1–100 µM, using DMSO controls and triplicate replicates .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic indices .

Q. How does this compound function in coordination chemistry?

Advanced Research Question
The tetrazine core (e.g., DPTZ derivatives) acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Zn²⁺). Characterization includes:

  • X-ray Crystallography : Resolves metal-ligand bonding geometry .
  • UV-Vis Spectroscopy : Monitors charge-transfer transitions (e.g., d→π* bands) .

Q. What computational methods predict electronic properties?

Advanced Research Question

  • DFT Calculations : B3LYP/6-31G(d) models optimize geometry and calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous or lipid environments .

Q. How to develop HPLC methods for purity analysis?

Advanced Research Question

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 µm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 20% to 80% over 20 min .
  • Detection : UV at 254 nm for pyrazine/aromatic chromophores .

Q. How are structure-activity relationships (SAR) studied for derivatives?

Advanced Research Question

  • Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) at C-3/C-6 .
  • Bioisosteric Replacement : Swap pyrazine with pyrimidine or triazine cores to modulate potency .
  • In Silico Docking : Use AutoDock to predict binding affinities for target enzymes (e.g., kinases) .

Properties

IUPAC Name

1,6-dimethyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-7-3-4-8-9(11-7)10-5-6-12(8)2/h3-4H,5-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNFXQRMMJKVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CCN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620317
Record name 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689259-32-3
Record name 1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LiAlH4 (214 mg, 5.64 mmol) was slowly added to 10 mL anhydrous THF in a round-bottom flask fitted with a stir bar and a condenser. After stirring for 10 minutes, a solution of 1,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrazin-3(2H)-one (500 mg, 2.82 mmol) in 5 mL anhydrous THF was added drop wise. Upon completion of the addition, the reaction mixture was refluxed for 16 hours. The reaction was cooled to room temperature and quenched with 1 M NaOH solution until the mixture had become a milky yellow color. The precipitate was filtered off and washed 3 times with CH2Cl2. The filtrate and washings were combined, washed with brine, dried over MgSO4. Filtered and concentrated under reduced pressure to give the desired product as light yellow oil, which solidified on standing. (420 mg, 91% yield). H NMR (CDCl3) δ 2.27 (s, 3H), 2.80 (s, 3H), 3.17 (t, 2H), 3.58 (m, 2H), 6.36 (d, 1H), 6.56 (d, 2H).
Quantity
214 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
1,6-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

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